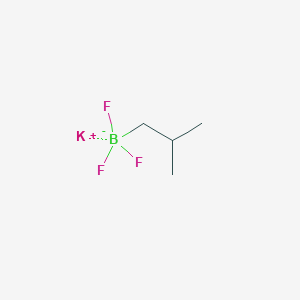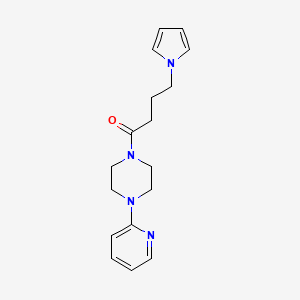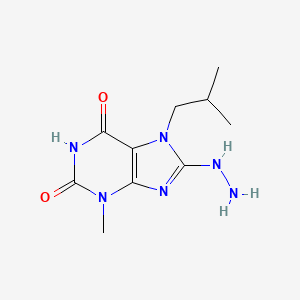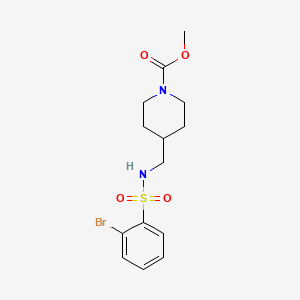
Potassium trifluoro(isobutyl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(isobutyl)borate is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. These compounds are characterized by the presence of a trifluoroborate group (BF₃K) attached to an organic moiety, in this case, an isobutyl group. This compound is particularly valued in synthetic chemistry for its role in cross-coupling reactions and other transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Potassium trifluoro(isobutyl)borate typically involves the reaction of isobutylboronic acid with potassium hydrogen fluoride (KHF₂) in the presence of a suitable solvent. The reaction proceeds under mild conditions, often at room temperature, and yields the desired trifluoroborate salt in high purity.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger batch sizes. Continuous flow chemistry techniques have been employed to enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: Potassium trifluoro(isobutyl)borate undergoes a variety of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: While less common, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Cross-Coupling: Palladium catalysts and bases like potassium carbonate are typically used.
Oxidation/Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in cross-coupling reactions, the primary product is a new carbon-carbon bond .
Scientific Research Applications
Potassium trifluoro(isobutyl)borate has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Research is ongoing into its use in drug development, particularly for its role in creating new molecular scaffolds.
Mechanism of Action
The mechanism by which Potassium trifluoro(isobutyl)borate exerts its effects is primarily through its role as a nucleophilic reagent in various chemical reactions. The trifluoroborate group acts as a stable, yet reactive, intermediate that facilitates the formation of new bonds. In cross-coupling reactions, it serves as a source of the organic moiety that couples with an electrophile, typically under the influence of a palladium catalyst .
Comparison with Similar Compounds
- Potassium Methyltrifluoroborate
- Potassium Ethyltrifluoroborate
- Potassium Phenyltrifluoroborate
Comparison: Potassium trifluoro(isobutyl)borate is unique due to its isobutyl group, which imparts different steric and electronic properties compared to its methyl, ethyl, and phenyl counterparts. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in specific synthetic applications .
Properties
IUPAC Name |
potassium;trifluoro(2-methylpropyl)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BF3.K/c1-4(2)3-5(6,7)8;/h4H,3H2,1-2H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFICSXRVKNDFHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC(C)C)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BF3K |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Diethylamino)methyl]cyclopropanamine dihydrochloride](/img/new.no-structure.jpg)

![2-[5-(3-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]-N-[(3,4-DIMETHOXYPHENYL)METHYL]ACETAMIDE](/img/structure/B2724500.png)
![N-(2,5-dimethylphenyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2724504.png)

![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2724508.png)
![3-(3-methylthiophen-2-yl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2724509.png)



